molecular formula C9H9Cl2NO B4425551 N-(3,4-dichloro-2-methylphenyl)acetamide

N-(3,4-dichloro-2-methylphenyl)acetamide

Cat. No.: B4425551
M. Wt: 218.08 g/mol
InChI Key: CWMPSUWAYKWURQ-UHFFFAOYSA-N
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Description

N-(3,4-dichloro-2-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two chlorine atoms at positions 3 and 4 and a methyl group at position 2. Acetamides with halogenated aryl groups are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and diverse reactivity .

Properties

IUPAC Name

N-(3,4-dichloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMPSUWAYKWURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,4-dichloro-2-methylphenyl)acetamide can be synthesized through the acylation of 3,4-dichloro-2-methylaniline with acetic anhydride or acetyl chloride. The reaction typically involves the following steps:

  • Dissolve 3,4-dichloro-2-methylaniline in a suitable solvent such as dichloromethane or chloroform.
  • Add acetic anhydride or acetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction by adding water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 3,4-dichloro-2-methylaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichloro-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The substitution pattern on the phenyl ring significantly impacts molecular geometry and packing. Key analogs and their crystallographic data are summarized below:

Table 1: Crystallographic Data of Selected N-(Substituted Phenyl)acetamides

Compound Name Substituents (Phenyl Ring) Acetamide Group Crystal System Space Group Reference
N-(3-methylphenyl)-2,2,2-trichloro-acetamide 3-CH₃ CCl₃ Orthorhombic Pbca
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl CCl₃ Orthorhombic Fdd2
N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-Cl₂ CCl₃ Orthorhombic Pbca
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-Cl₂ Thiazol-2-yl Orthorhombic Pbca
  • Substituent Effects: Electron-Withdrawing Groups (Cl): Chlorine substituents increase molecular polarity, influencing hydrogen bonding and crystal packing. For example, 3,5-dichloro substitution in 35DCPTCA (Pbca system) contrasts with 3-chloro substitution in 3CPTCA (Fdd2 system), demonstrating how halogen positioning alters symmetry .
  • Hydrogen Bonding : In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, N–H⋯N hydrogen bonds form inversion dimers, a feature likely shared with the target compound due to the acetamide moiety .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dichloro-2-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 3,4-dichloro-2-methylaniline with chloroacetic acid derivatives. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane at 273 K, with triethylamine as a base, yields crystalline products after slow evaporation of dichloromethane/ethyl acetate mixtures . Optimization involves adjusting stoichiometry (1:1 molar ratio of acid to amine), solvent polarity, and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC (silica gel, UV detection) ensures intermediate stability.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6_6) identify proton environments and confirm substitution patterns (e.g., methyl, chloro groups) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl rings in analogues) and hydrogen-bonding networks (N–H⋯O interactions) critical for packing stability .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .

Q. What physicochemical properties (e.g., solubility, stability) must be characterized for this compound in preclinical studies?

  • Methodological Answer :
  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (dichloromethane) using UV-Vis spectrophotometry or HPLC. Chlorinated phenyl groups reduce aqueous solubility, necessitating DMSO for biological assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 394–396 K in analogues) and decomposition profiles .
  • Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for storage conditions .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
  • Enzyme Inhibition Assays : Test against panels like kinases or cytochrome P450 isoforms (e.g., fluorometric assays with NADPH depletion monitoring) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors (e.g., G-protein-coupled receptors) .

Q. How should conflicting bioactivity data from different studies be reconciled?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and normalize data to internal controls (e.g., β-galactosidase reporters) .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP-mediated degradation, which may explain variability in IC50_{50} values .
  • Structural Analogues : Compare with derivatives (e.g., 3,5-dichloro-substituted acetamides) to identify substituent effects on activity .

Q. What strategies mitigate crystallinity issues in formulation development?

  • Methodological Answer :
  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable forms .
  • Co-crystallization : Co-formers like succinic acid improve solubility via hydrogen-bonding networks .
  • Amorphization : Ball milling or spray drying creates amorphous dispersions, enhancing bioavailability .

Q. How does meta-substitution on the phenyl ring influence solid-state geometry and bioactivity?

  • Methodological Answer :
  • Crystallography : Compare dihedral angles and packing motifs (e.g., orthorhombic vs. triclinic systems) in analogues like N-(3-methylphenyl)-2,2,2-trichloro-acetamide .
  • Electron-Withdrawing Effects : Nitro or chloro groups at meta-positions distort amide conjugation, altering dipole moments and receptor binding .
  • NQR Spectroscopy : 35^{35}Cl NQR frequencies (e.g., 34–38 MHz in trichloroacetamides) correlate with crystal field effects and bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dichloro-2-methylphenyl)acetamide
Reactant of Route 2
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